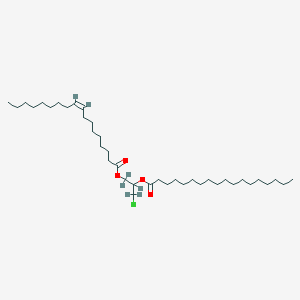
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol is an organic compound that belongs to the class of alcohols This compound features a pyridine ring substituted with a methoxymethoxy group and a methyl group, along with a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-hydroxypyridine with methoxymethyl chloride in the presence of a base to form 2-methyl-5-(methoxymethoxy)pyridine. This intermediate is then subjected to a Grignard reaction with isopropylmagnesium bromide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: 2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-one.
Reduction: 2-(5-(Methoxymethoxy)-2-methylpiperidin-4-yl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxymethoxy group may enhance its binding affinity and selectivity for certain targets, while the propan-2-ol moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(5-Hydroxy-2-methylpyridin-4-yl)propan-2-ol: Lacks the methoxymethoxy group, which may affect its reactivity and binding properties.
2-(5-Methoxy-2-methylpyridin-4-yl)propan-2-ol: Contains a methoxy group instead of a methoxymethoxy group, leading to different chemical and biological properties.
Uniqueness
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may enhance its potential for specific applications in research and industry.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[5-(methoxymethoxy)-2-methylpyridin-4-yl]propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-8-5-9(11(2,3)13)10(6-12-8)15-7-14-4/h5-6,13H,7H2,1-4H3 |
InChI Key |
MOXLMIVLPQIZKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)OCOC)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


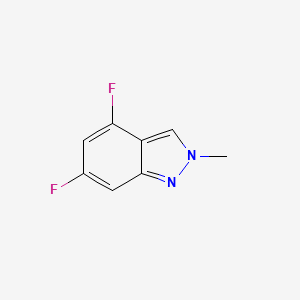
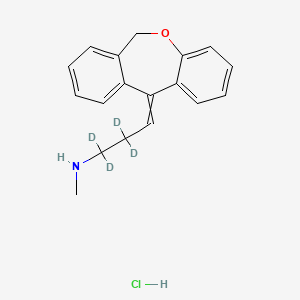
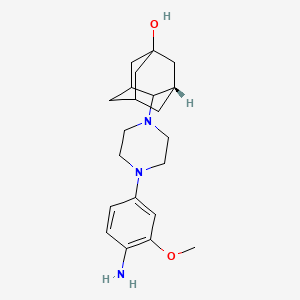

![(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
![(2R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13847037.png)
![(2S)-2-Methylbutanoic acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl ester](/img/structure/B13847046.png)
![2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)
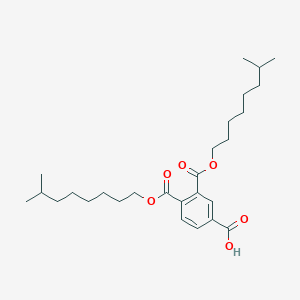
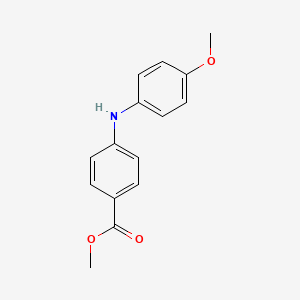
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
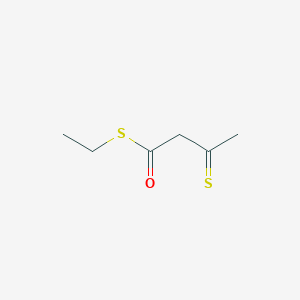
![2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)
